1-Methyl-5-nitropyrimidin-2(1H)-one
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding the various reactions the compound can undergo, the conditions required, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc.Scientific Research Applications
Synthesis of Functionalized Nitroenamines and Azaheterocycles : 1-Methyl-5-nitropyrimidin-2(1H)-one is used in synthesizing diimines of nitromalonaldehyde, which behave as synthetic equivalents of unstable nitromalonaldehyde. These compounds are utilized in producing azaheterocycles upon treatment with hydrazines or diamines (Nishiwaki, Tohda, & Ariga, 1996).
Ring Transformations to Produce Pyridones and Pyrimidines : This compound reacts with carbonyl compounds to produce 4-pyridones, disubstituted pyrimidines, and functionalized 4-aminopyridines, offering a synthetic pathway equivalent to activated diformylamine (Nishiwaki et al., 2003).
Mechanism of Free Radical Formation in Nitromethyl Pyrimidines : Studies reveal that 1-Methyl-5-nitropyrimidin-2(1H)-one forms iminoxy radicals when exposed to ionizing radiation, contributing to the understanding of radical formation mechanisms in nitropyrimidines (Lorenz & Benson, 1975).
Precursor for Functionalized Nitroenamines : It effectively reacts with primary amines to afford nitroenamines with a carbamoyl group, demonstrating its versatility as a precursor in organic synthesis (Nishiwaki, Mizukawa, Terai, Tohda, & Ariga, 2000).
Synthesis of Antibacterial and Antioxidant Agents : Derivatives of 1-Methyl-5-nitropyrimidin-2(1H)-one have been synthesized with significant antibacterial and antioxidant activities, marking its importance in pharmaceutical applications (Sura, Peddiahgari, Bhoomireddy, & Vadde, 2013).
Efficient Solid-Phase Synthesis of Olomoucine : A derivative, 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine, has been used as a building block in the synthesis of olomoucine, highlighting its utility in streamlined synthesis processes (Hammarström, Smith, Talamas, Labadie, & Krauss, 2002).
Safety And Hazards
This involves understanding the toxicological profile of the compound, its handling precautions, and disposal methods.
Future Directions
This involves discussing potential applications or areas of study for the compound based on its properties and reactivity.
properties
IUPAC Name |
1-methyl-5-nitropyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-3-4(8(10)11)2-6-5(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYADSVHQTVFLDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=NC1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326475 | |
Record name | 1-Methyl-5-nitropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitropyrimidin-2(1H)-one | |
CAS RN |
17758-39-3 | |
Record name | NSC528728 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-5-nitropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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